molecular formula C14H10N2O2 B1361328 Diphenyl N-cyanocarbonimidate CAS No. 79463-77-7

Diphenyl N-cyanocarbonimidate

Cat. No. B1361328
CAS RN: 79463-77-7
M. Wt: 238.24 g/mol
InChI Key: SLIKWVTWIGHFJE-UHFFFAOYSA-N
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Description

Diphenyl N-cyanocarbonimidate is a chemical compound with the molecular formula C14H10N2O2 . It is a solid substance at 20 degrees Celsius and should be stored under inert gas . It is moisture sensitive .


Synthesis Analysis

The synthesis of a variety of heterocyclic compounds involves the sequential addition of two nucleophiles to a one carbon equivalent . Treatment of this one carbon equivalent, diphenyl N-cyanocarbonimidate, with the first nucleophile leads to N-cyano-O-phenylisourea intermediates .


Molecular Structure Analysis

The linear formula of Diphenyl N-cyanocarbonimidate is NCN=C(OC6H5)2 . The molecular weight is 238.24 . The InChI key is SLIKWVTWIGHFJE-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the synthesis process, the treatment of diphenyl N-cyanocarbonimidate with the first nucleophile leads to N-cyano-O-phenylisourea intermediates . These compounds were shown to be a mixture of isomers by variable temperature 1H NMR spectroscopy .


Physical And Chemical Properties Analysis

Diphenyl N-cyanocarbonimidate is a solid substance at 20 degrees Celsius . It has a molecular weight of 238.24 . It is insoluble in water and is moisture sensitive .

Scientific Research Applications

Synthesis of Benzoxazines

Diphenyl N-cyanocarbonimidate is utilized in the synthesis of N-substituted 2-amino-4H-3,1-benzoxazines . These benzoxazines are important due to their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The compound acts as a key intermediate in facilitating the formation of the benzoxazine ring system, which is a core structure in many bioactive molecules.

Creation of Cyanoguanidine Derivatives

The compound is instrumental in the preparation of cyanoguanidine derivatives . These derivatives are valuable in the development of pharmaceuticals and agrochemicals. Cyanoguanidines have been explored for their potential use as hypotensive agents and as building blocks for the synthesis of guanidine-containing natural products.

Production of Oxadiazoles

Researchers employ Diphenyl N-cyanocarbonimidate in the production of oxadiazoles . Oxadiazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. They are also used in material science for the creation of novel polymers and light-emitting diodes (LEDs).

Anti-inflammatory Applications

In pharmacology, Diphenyl N-cyanocarbonimidate has shown effectiveness as an anti-inflammatory agent . It’s being studied for the treatment of conditions such as inflammatory bowel disease and other infectious diseases, including cardiac and congestive heart diseases.

Treatment of Diabetic Neuropathy

The compound has a beneficial effect on diabetic neuropathy , a debilitating condition that affects patients with diabetes. It works by binding to receptors on cells, potentially reducing the production of nitric oxide and other inflammatory substances.

Analytical Chemistry Applications

In analytical chemistry, Diphenyl N-cyanocarbonimidate serves as a reagent in various synthetic and analytical procedures . Its role in the synthesis of complex organic molecules makes it a valuable tool for chemists in both research and industrial settings.

Material Science Innovations

Diphenyl N-cyanocarbonimidate contributes to advancements in material science . It’s involved in the development of new materials with potential applications in electronics, coatings, and high-performance polymers.

Environmental Science Research

Lastly, in environmental science, the compound’s properties are being explored for environmental remediation . Its reactivity and ability to form stable compounds can be harnessed in processes aimed at detoxifying pollutants and improving environmental health.

Safety and Hazards

Diphenyl N-cyanocarbonimidate is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . If swallowed, it is advised to call a poison center or doctor if you feel unwell .

properties

IUPAC Name

diphenoxymethylidenecyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-11-16-14(17-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIKWVTWIGHFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=NC#N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350786
Record name Diphenyl N-cyanocarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79463-77-7
Record name Diphenyl cyanocarbonimidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79463-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenoxymethylenecyanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079463777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl N-cyanocarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diphenoxymethylenecyanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.574
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Diphenyl N-Cyanocarbonimidate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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